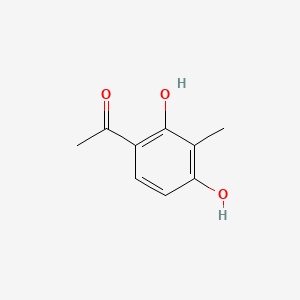

1-(2,4-Dihydroxy-3-methylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-8(11)4-3-7(6(2)10)9(5)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTLZBUHQPQFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343776 | |

| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-84-1 | |

| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-Dihydroxy-3'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2,4-Dihydroxy-3-methylphenyl)ethanone CAS number 10139-84-1

An In-depth Technical Guide to 1-(2,4-Dihydroxy-3-methylphenyl)ethanone (CAS: 10139-84-1)

Executive Summary

This compound, also known as 2',4'-Dihydroxy-3'-methylacetophenone or 3-Methylresacetophenone, is a substituted acetophenone with significant applications as a synthetic intermediate in the pharmaceutical and cosmetic industries.[1] Its structural features, particularly the dihydroxy-substituted phenyl ring, impart notable antioxidant and biological properties, making it a compound of interest for drug development and scientific research.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, key applications, and standardized experimental protocols for its evaluation.

Physicochemical & Spectroscopic Properties

The compound is a white to off-white crystalline powder.[2] Its core structure consists of a resorcinol (1,3-dihydroxybenzene) scaffold substituted with both a methyl and an acetyl group, which dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10139-84-1 | [3][4][5][6] |

| Molecular Formula | C₉H₁₀O₃ | [3][5] |

| Molecular Weight | 166.17 g/mol | [3] |

| Melting Point | 153-156 °C | |

| Appearance | Powder or crystals | |

| SMILES | CC(=O)c1ccc(O)c(C)c1O | |

| InChI Key | KMTLZBUHQPQFAV-UHFFFAOYSA-N | |

| Solubility | Sparingly soluble in water | [2] |

| Storage Temperature | Room temperature |

Characterization of this compound is routinely achieved using standard spectroscopic techniques, including Infrared (IR) spectroscopy to identify the hydroxyl (-OH) and carbonyl (C=O) functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Synthesis via Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is classically achieved via the Fries rearrangement.[7] This reaction is of significant industrial importance as direct Friedel-Crafts acylation of phenols often yields phenolic esters rather than the desired hydroxyaryl ketone.[7] The Fries rearrangement involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[7]

The choice of reaction conditions, particularly temperature, is critical for directing the regioselectivity of the acylation. Lower temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho-substituted product. This is a classic example of thermodynamic versus kinetic control; the ortho product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product at higher temperatures.[7]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone

Introduction

1-(2,4-Dihydroxy-3-methylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methylacetophenone or 4-Acetyl-2-methylresorcinol, is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry.[1][2] Its chemical structure, featuring a substituted aromatic ring with hydroxyl, methyl, and acetyl groups, gives rise to a nuanced and informative Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into peak assignments and the structural information that can be derived. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are paramount for accurate spectral assignment. The structure and IUPAC numbering for this compound are presented below.

Figure 1: Molecular structure and atom numbering of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the acetyl protons, and the hydroxyl protons. The use of DMSO-d₆ is particularly advantageous for observing hydroxyl protons, as it forms hydrogen bonds with them, which slows down the rate of proton exchange and results in sharper, more defined peaks.[3]

Predicted ¹H NMR Chemical Shifts and Assignments (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-5 | ~6.4 | d | ~8.5 | Aromatic Proton |

| H-6 | ~7.6 | d | ~8.5 | Aromatic Proton |

| 2-OH | ~12.5 | s | - | Phenolic Hydroxyl |

| 4-OH | ~10.4 | s | - | Phenolic Hydroxyl |

| -COCH₃ | ~2.5 | s | - | Acetyl Protons |

| Ar-CH₃ | ~2.1 | s | - | Methyl Protons |

Rationale for Peak Assignments:

-

Aromatic Protons (H-5 and H-6): The two aromatic protons, H-5 and H-6, are ortho to each other, resulting in a doublet for each signal with a typical ortho coupling constant of approximately 8.5 Hz. The H-6 proton is deshielded by the adjacent electron-withdrawing acetyl group, causing it to resonate at a lower field (~7.6 ppm) compared to the H-5 proton (~6.4 ppm), which is influenced by two electron-donating hydroxyl groups.

-

Hydroxyl Protons (2-OH and 4-OH): The hydroxyl proton at the 2-position is expected to be significantly deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group. This results in a chemical shift at a very low field, around 12.5 ppm. The hydroxyl proton at the 4-position will also be deshielded due to hydrogen bonding with the DMSO-d₆ solvent, appearing around 10.4 ppm.[3] Both hydroxyl protons are expected to appear as sharp singlets in dry DMSO-d₆.

-

Acetyl and Methyl Protons (-COCH₃ and Ar-CH₃): The three protons of the acetyl group and the three protons of the aromatic methyl group are each chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will both appear as sharp singlets. The acetyl protons are deshielded by the adjacent carbonyl group and are expected to resonate around 2.5 ppm, while the aromatic methyl protons will appear at a slightly higher field, around 2.1 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ will display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts and Assignments (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | ~115 | Aromatic Quaternary Carbon |

| C2 | ~162 | Aromatic Quaternary Carbon (bearing -OH) |

| C3 | ~110 | Aromatic Quaternary Carbon (bearing -CH₃) |

| C4 | ~165 | Aromatic Quaternary Carbon (bearing -OH) |

| C5 | ~108 | Aromatic CH |

| C6 | ~132 | Aromatic CH |

| C7 (C=O) | ~203 | Carbonyl Carbon |

| C8 (-COCH₃) | ~32 | Acetyl Methyl Carbon |

| C9 (Ar-CH₃) | ~9 | Aromatic Methyl Carbon |

Rationale for Peak Assignments:

-

Carbonyl Carbon (C7): The carbonyl carbon of the acetyl group is highly deshielded and will appear at the lowest field, typically around 203 ppm.

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electron-donating hydroxyl groups (C2 and C4) will be shifted downfield to approximately 162 ppm and 165 ppm, respectively. The carbon attached to the acetyl group (C1) and the methyl group (C3) will be found at around 115 ppm and 110 ppm, respectively. The protonated aromatic carbons, C5 and C6, will resonate at approximately 108 ppm and 132 ppm, respectively, with C6 being further downfield due to its proximity to the acetyl group.

-

Methyl Carbons (C8 and C9): The carbon of the acetyl methyl group (C8) is expected around 32 ppm, while the aromatic methyl carbon (C9) will be found at a much higher field, around 9 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the field on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30 (30-degree pulse)

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30 (30-degree pulse with power gating)

-

Spectral width: ~240 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[4]

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum.

-

Pick and list the peaks in both the ¹H and ¹³C spectra.

-

Figure 2: Experimental workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is crucial for its unambiguous identification and characterization. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, a detailed and accurate assignment of all proton and carbon signals can be achieved. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality NMR data, which is essential for reliable structural elucidation in pharmaceutical and chemical research.

References

The Multifaceted Biological Activities of Substituted Dihydroxyacetophenones: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of Dihydroxyacetophenones

Substituted dihydroxyacetophenones, a class of phenolic compounds, have emerged as a promising scaffold in medicinal chemistry. Their inherent structural features, characterized by a ketone and two hydroxyl groups on a benzene ring, bestow upon them a diverse range of biological activities. This guide provides an in-depth exploration of these activities, focusing on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of action, provides validated experimental protocols for their evaluation, and discusses the structure-activity relationships that govern their therapeutic potential. Our aim is to equip you with the foundational knowledge and practical insights necessary to harness the power of substituted dihydroxyacetophenones in your drug discovery endeavors.

Section 1: The Chemical Core and Its Biological Versatility

The dihydroxyacetophenone backbone is a privileged structure in pharmacognosy and synthetic chemistry. The position of the hydroxyl groups on the aromatic ring, along with the nature and placement of various substituents, profoundly influences the molecule's physicochemical properties and, consequently, its biological profile. This section will explore the key biological activities attributed to this class of compounds.

Antioxidant Properties: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature of numerous diseases. Dihydroxyacetophenones, by virtue of their phenolic hydroxyl groups, are excellent electron donors, enabling them to scavenge free radicals and chelate pro-oxidant metal ions.[1]

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The 2,4-dihydroxyacetophenone scaffold, in particular, has demonstrated significant radical scavenging activity.[1]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation, however, can contribute to the pathogenesis of various disorders. Substituted dihydroxyacetophenones have been shown to exert potent anti-inflammatory effects by modulating key inflammatory pathways.[2] Research indicates their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively.[3][4] Furthermore, these compounds can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins.[2]

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted dihydroxyacetophenones have demonstrated promising activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.[5][6] The antimicrobial efficacy is often linked to the substitution pattern on the aromatic ring, with halogenated derivatives showing enhanced potency.[7][8] For instance, certain brominated dihydroxyacetophenone derivatives have exhibited significant antibacterial activity against drug-resistant strains like Pseudomonas aeruginosa.[6][7][8]

Anticancer Potential: Targeting the Hallmarks of Cancer

Emerging evidence suggests that substituted dihydroxyacetophenones possess anticancer properties.[7][9][8] Their mechanisms of action are multifaceted and can include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and suppression of angiogenesis.[10] The cytotoxic effects of these compounds are often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cancer cell lines.[11]

Section 2: Deciphering the Mechanism of Action: Key Signaling Pathways

The biological activities of substituted dihydroxyacetophenones are underpinned by their ability to interact with and modulate critical intracellular signaling pathways. Understanding these molecular mechanisms is paramount for rational drug design and development.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[12] Phenolic compounds, including dihydroxyacetophenones, have been shown to inhibit NF-κB activation.[5][8] This inhibition can occur at various levels, such as preventing the degradation of the inhibitory IκB proteins or blocking the nuclear translocation of the active NF-κB subunits. By suppressing the NF-κB pathway, these compounds can effectively downregulate the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Inhibition of the NF-κB signaling pathway by substituted dihydroxyacetophenones.

The MAPK Signaling Pathway: A Network of Cellular Responses

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[13] Phenolic compounds can modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[14][15] By interfering with these pathways, substituted dihydroxyacetophenones can influence the expression of various genes involved in both inflammation and cancer.

Caption: Modulation of the MAPK signaling pathway by substituted dihydroxyacetophenones.

Section 3: Experimental Protocols for Biological Evaluation

This section provides standardized, step-by-step protocols for assessing the key biological activities of substituted dihydroxyacetophenones. Adherence to these methodologies ensures the generation of reliable and reproducible data.

Workflow for In Vitro Bioactivity Screening

Caption: General workflow for screening the biological activities of substituted dihydroxyacetophenones.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[16]

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidant compounds.[17][18]

Protocol:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ solution.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound.

-

Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Trolox is commonly used as a standard.

-

Calculate the percentage of inhibition of the ABTS•+ radical.

Anti-inflammatory Activity Assays

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][19]

Protocol:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add the buffer, heme (cofactor), and epinephrine (cofactor) to a reaction tube.

-

Add the COX-1 or COX-2 enzyme and incubate.

-

Add the test compound (dissolved in a suitable solvent like DMSO) and pre-incubate.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Terminate the reaction after a specific time (e.g., 2 minutes) by adding hydrochloric acid.

-

The product (e.g., PGE2) can be quantified using methods like ELISA or LC-MS/MS.

-

Known COX inhibitors like indomethacin or celecoxib should be used as positive controls.

-

Calculate the percentage of COX inhibition.

This assay measures the inhibition of LOX enzymes, which catalyze the oxidation of polyunsaturated fatty acids.[4][20]

Protocol:

-

Prepare a suitable buffer (e.g., borate buffer).

-

Prepare a solution of the LOX enzyme in the buffer.

-

Prepare a substrate solution (e.g., linoleic acid or arachidonic acid).

-

Dissolve the test compound in a suitable solvent (e.g., DMSO).

-

In a cuvette, mix the enzyme solution and the test compound solution and incubate.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

A known LOX inhibitor can be used as a positive control.

-

Calculate the percentage of LOX inhibition.

Antimicrobial Activity Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23]

Protocol:

-

Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the plate.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually assessing the lowest concentration of the compound that inhibits microbial growth (no turbidity).

Anticancer Activity Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[16][20][24][25]

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 4: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the aforementioned assays provide the foundation for understanding the therapeutic potential of substituted dihydroxyacetophenones.

Quantitative Data Summary

The results of the biological assays should be compiled into clear and concise tables to facilitate comparison and analysis.

Table 1: Antioxidant Activity of Substituted Dihydroxyacetophenones

| Compound ID | Substitution Pattern | DPPH IC50 (µM) | ABTS TEAC |

| DHA-1 | 2,4-dihydroxy | Value | Value |

| DHA-2 | 3,5-dihydroxy | Value | Value |

| DHA-3 | 2,4-dihydroxy-5-bromo | Value | Value |

| ... | ... | ... | ... |

Table 2: Anti-inflammatory Activity of Substituted Dihydroxyacetophenones

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | LOX IC50 (µM) |

| DHA-1 | Value | Value | Value |

| DHA-2 | Value | Value | Value |

| DHA-3 | Value | Value | Value |

| ... | ... | ... | ... |

Table 3: Antimicrobial and Anticancer Activities of Substituted Dihydroxyacetophenones

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MTT IC50 (µM) vs. HeLa |

| DHA-1 | Value | Value | Value |

| DHA-2 | Value | Value | Value |

| DHA-3 | Value | Value | Value |

| ... | ... | ... | ... |

Establishing Structure-Activity Relationships (SAR)

By analyzing the data in the context of the chemical structures, researchers can deduce key SAR insights. For example, it may be observed that the introduction of an electron-withdrawing group at a specific position enhances antimicrobial activity, while a bulky lipophilic substituent improves anticancer potency. These SAR studies are crucial for guiding the design of next-generation dihydroxyacetophenone derivatives with optimized biological profiles.

Conclusion: A Promising Scaffold for Future Therapeutics

Substituted dihydroxyacetophenones represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to modulate key signaling pathways involved in oxidative stress, inflammation, microbial infections, and cancer positions them as attractive starting points for the development of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in this exciting area of drug discovery.

References

- 1. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 18. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sphinxsai.com [sphinxsai.com]

- 21. researchgate.net [researchgate.net]

- 22. 2.5.4. DPPH∙ Radical Scavenging Assay [bio-protocol.org]

- 23. DPPH Radical Scavenging Assay [mdpi.com]

- 24. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals | MDPI [mdpi.com]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone for Researchers and Drug Development Professionals

Abstract

1-(2,4-Dihydroxy-3-methylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methylacetophenone, is a phenolic ketone that has garnered interest within the scientific community for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[1]. This technical guide provides an in-depth exploration of the natural sources of this compound, outlines putative biosynthetic pathways, and offers detailed, field-proven methodologies for its extraction, isolation, and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to harness this natural product for further investigation and application.

Introduction: Chemical Identity and Significance

This compound is a substituted acetophenone with the following chemical identity:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2',4'-Dihydroxy-3'-methylacetophenone, 3-Methylresacetophenone, 4-Acetyl-2-methylresorcinol |

| CAS Number | 10139-84-1[1][2][3][4] |

| Molecular Formula | C₉H₁₀O₃[1][3][4] |

| Molecular Weight | 166.17 g/mol [3][4] |

| Appearance | Yellow, orange, or brown powder or crystals[4] |

| Melting Point | 153-156 °C[4] |

The presence of hydroxyl and methyl functional groups on the phenyl ring contributes to its bioactivity and makes it a valuable scaffold in medicinal chemistry[1][4]. Understanding its natural origins is paramount for sustainable sourcing and for uncovering novel biological roles.

Identified Natural Sources

This compound has been identified in a variety of natural sources, spanning the plant and fungal kingdoms.

| Kingdom | Family | Genus | Species | Reference(s) |

| Plantae | Myrtaceae | Eucalyptus | E. globulus, E. camaldulensis | [1] |

| Plantae | Orchidaceae | Dendrobium | D. nobile, D. loddigesii | [2][3] |

| Plantae | Ranunculaceae | Anemone | A. rivularis | [5][6] |

| Fungi | Xylariaceae | Nodulisporium | Nodulisporium sp. (endophytic) | [7] |

The diverse origins of this compound suggest multiple evolutionary pathways leading to its biosynthesis, which will be explored in the following section.

Putative Biosynthetic Pathways

The biosynthesis of this compound is likely to proceed through distinct pathways in plants and fungi.

In Plants (Eucalyptus, Dendrobium, Anemone)

In plants, the biosynthesis of acetophenone derivatives generally originates from the shikimate pathway , which produces aromatic amino acids[3][8]. A putative pathway for this compound is proposed as follows:

-

Phenylalanine Synthesis: The shikimate pathway provides the precursor L-phenylalanine.

-

Conversion to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.

-

β-Oxidative Chain Shortening: The cinnamic acid side chain undergoes a β-oxidative process, analogous to fatty acid degradation, to yield an acetyl-CoA starter unit attached to the phenyl ring[3][8].

-

Ring Hydroxylation and Methylation: A series of hydroxylation and methylation steps, catalyzed by specific hydroxylases and methyltransferases, would then modify the phenyl ring to produce the final 2,4-dihydroxy-3-methyl substitution pattern.

Caption: Putative biosynthetic pathway in plants.

In Fungi (Nodulisporium sp.)

In fungi, aromatic polyketides are typically synthesized by non-reducing polyketide synthases (NR-PKSs) [7]. The biosynthesis of this compound in Nodulisporium sp. is likely to follow a polyketide pathway:

-

Polyketide Chain Assembly: An NR-PKS iteratively condenses acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the phenolic ring.

-

Tailoring Reactions: Post-PKS tailoring enzymes, such as hydroxylases and methyltransferases, would then modify the aromatic ring to yield the final product.

Caption: Putative polyketide pathway in fungi.

Methodologies for Extraction and Isolation

A specific, detailed protocol for the isolation of this compound from its natural sources is not extensively documented. Therefore, a generalized, best-practice protocol is presented here, based on established methods for extracting phenolic compounds from plant and fungal matrices.

General Extraction Protocol from Plant Material (Eucalyptus, Dendrobium, Anemone)

This protocol is designed for the extraction of moderately polar phenolic compounds.

Step-by-Step Methodology:

-

Sample Preparation:

-

Air-dry the plant material (leaves, stems, or whole plant) at room temperature or in a ventilated oven at 40-50°C to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Maceration Extraction:

-

Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.

-

Add 1 L of 80% methanol (v/v) to the flask.

-

Seal the flask and macerate for 48 hours at room temperature with continuous agitation on an orbital shaker.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and re-extract the plant residue twice more with 500 mL of 80% methanol each time.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in 200 mL of distilled water.

-

Perform sequential liquid-liquid partitioning with n-hexane (3 x 200 mL) to remove non-polar compounds, followed by ethyl acetate (3 x 200 mL).

-

Collect the ethyl acetate fractions, as this compound is expected to partition into this phase.

-

Dry the combined ethyl acetate fractions over anhydrous sodium sulfate and evaporate to dryness.

-

Isolation by Column Chromatography

Step-by-Step Methodology:

-

Column Preparation:

-

Pack a glass column (e.g., 40 cm x 4 cm) with silica gel 60 (70-230 mesh) using a slurry packing method with n-hexane.

-

-

Sample Loading:

-

Adsorb the dried ethyl acetate extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions of 20-30 mL.

-

-

Fraction Analysis:

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Final Purification:

-

Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the ring, the acetyl group, and the hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the two methyl carbons.

Expected Chemical Shifts (based on similar compounds[9][10][11]):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COCH₃ | ~2.5-2.6 (s, 3H) | ~200-205 |

| Ar-CH₃ | ~2.1-2.3 (s, 3H) | ~15-20 |

| Aromatic CH | ~6.5-7.8 (d, d) | ~105-135 |

| Ar-COH | - | ~160-165 |

| Ar-COH | - | ~160-165 |

| Ar-C-CH₃ | - | ~115-120 |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 167. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 165.

Caption: Predicted EI-MS fragmentation pathway.

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound with promising bioactivities found in diverse species of plants and fungi. This guide has provided a comprehensive overview of its known natural sources, putative biosynthetic pathways, and generalized protocols for its extraction, isolation, and characterization.

For researchers and drug development professionals, the next steps should focus on:

-

Developing specific and optimized isolation protocols for each of the identified natural sources to improve yields and purity.

-

Quantifying the abundance of this compound in its natural hosts to assess the feasibility of sustainable sourcing.

-

Elucidating the precise biosynthetic pathways through isotopic labeling studies and gene knockout experiments.

-

Conducting extensive biological screening to fully explore the therapeutic potential of this molecule.

By building upon the foundational knowledge presented in this guide, the scientific community can further unlock the potential of this compound for novel applications in medicine and beyond.

References

- 1. Page loading... [guidechem.com]

- 2. 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE CAS#: 10139-84-1 [chemicalbook.com]

- 3. 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE | 10139-84-1 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. botanyjournals.com [botanyjournals.com]

- 6. OSADHI [neist.res.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR [m.chemicalbook.com]

Introduction: The Structural Diversity of C9H10O3

An In-depth Technical Guide to the Chemical and Physical Properties of C9H10O3 Isomers

The molecular formula C9H10O3 represents a multitude of structural isomers, each possessing unique chemical and physical properties that dictate its behavior and application. This diversity arises from the various possible arrangements of atoms and functional groups, including aldehydes, ketones, esters, ethers, and carboxylic acids, often situated on a benzene ring. For researchers and drug development professionals, understanding the distinct characteristics of each isomer is paramount for identification, purification, and application. This guide provides an in-depth analysis of three prominent and structurally diverse isomers: the preservative Ethylparaben, the flavoring agent Veratraldehyde, and the bioactive ginger-derived compound[1]-Shogaol. We will explore their core properties, analytical characterization methodologies, and safety considerations.

Isomer Focus 1: Ethylparaben (Ethyl 4-hydroxybenzoate)

Ethylparaben, the ethyl ester of p-hydroxybenzoic acid, is a member of the paraben family, widely utilized for its antimicrobial properties in cosmetics, pharmaceuticals, and food products.[2] Its efficacy is rooted in its ability to disrupt microbial cellular membranes.[2]

Structure and Chemical Identity

-

IUPAC Name: Ethyl 4-hydroxybenzoate

-

CAS Number: 120-47-8

-

Chemical Class: Phenolic Ester

References

An In-depth Technical Guide to 1-(2,4-Dihydroxy-3-methylphenyl)ethanone: Synthesis, Spectroscopic Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone, a phenolic compound with significant potential in various scientific and therapeutic fields. The document details its chemical identity, synthesis, and spectroscopic properties. Furthermore, it explores its known and putative biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects, supported by insights from related acetophenone derivatives. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering foundational knowledge and methodologies for future investigations.

Chemical Identity and Nomenclature

This compound is an aromatic ketone characterized by a phenyl ring substituted with two hydroxyl groups, a methyl group, and an acetyl group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2',4'-Dihydroxy-3'-methylacetophenone, 3-Methyl-2,4-dihydroxyacetophenone, 3-Methylresacetophenone, 4-Acetyl-2-methylresorcinol |

| CAS Number | 10139-84-1 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| InChI Key | KMTLZBUHQPQFAV-UHFFFAOYSA-N |

Physical Properties:

This compound typically appears as a white to off-white or yellow-orange crystalline powder.[1][2] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of 2-methylresorcinol. A common method involves the reaction of 2-methylresorcinol with acetic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride etherate.[1]

Experimental Protocol: Acylation of 2-Methylresorcinol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-Methylresorcinol

-

Acetic anhydride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylresorcinol in an appropriate anhydrous solvent.

-

Addition of Reagents: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride to the solution, followed by the dropwise addition of boron trifluoride etherate.[1]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 75 °C) for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, cool the reaction mixture and quench by carefully adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Diagram 1: Synthesis Workflow

References

A Technical Guide to the Pharmacological Relevance of Methyl-Dihydroxyacetophenones

Abstract: Methyl-dihydroxyacetophenones represent a compelling class of phenolic compounds with a diverse and potent range of pharmacological activities. As structural analogs of naturally occurring acetophenones, these molecules have attracted significant interest in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth analysis of the key pharmacological properties of various methyl-dihydroxyacetophenone isomers, with a primary focus on their antioxidant, anti-inflammatory, and cytoprotective mechanisms. We will explore the molecular pathways they modulate, present standardized protocols for their evaluation, and offer a comparative analysis of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of molecules.

Introduction to Acetophenones in Medicinal Chemistry

Acetophenones are a class of aromatic ketones characterized by an acetyl group attached to a benzene ring.[3] This chemical scaffold is prevalent in numerous natural products, particularly in plants and fungi, where they contribute to the organism's defense and signaling mechanisms.[1][2] In medicinal chemistry, the acetophenone core serves as a versatile template for the synthesis of novel therapeutic agents. The addition of hydroxyl (-OH) and methyl (-CH3) groups to the phenyl ring dramatically influences the molecule's physicochemical properties, such as its polarity, redox potential, and ability to interact with biological targets. These substitutions are pivotal in defining the pharmacological profile of the resulting methyl-dihydroxyacetophenone derivatives, which have demonstrated significant potential in areas like neurodegeneration, cardiovascular disorders, and cancer.[4][5]

The Chemical Landscape of Methyl-Dihydroxyacetophenones

The pharmacological activity of methyl-dihydroxyacetophenones is intrinsically linked to the substitution pattern on the aromatic ring. The precise positioning of the two hydroxyl groups and one methyl group dictates the molecule's electronic properties and steric hindrance, which in turn governs its interaction with enzymes and receptors.

Common isomers include:

-

2',4'-Dihydroxy-3'-methylacetophenone: Studied for its potential anti-inflammatory and anticancer properties.[6]

-

2',4'-Dihydroxy-6'-methylacetophenone: A naturally occurring phenolic acetophenone with known antimicrobial activity.[3]

-

3',4'-Dihydroxyacetophenone (DHAP): While not methylated itself, it is a crucial reference compound. It is a potent antioxidant and tyrosinase inhibitor that protects against oxidative stress-induced cell damage.[7][8]

-

Apocynin (4'-Hydroxy-3'-methoxyacetophenone): A well-studied methoxy-substituted catechol that serves as a vital benchmark.[9] It is a renowned inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[9][10][11][12]

The presence of catechol-like dihydroxy functionalities is particularly important for the antioxidant activity of these compounds, enabling them to effectively scavenge free radicals.

Key Pharmacological Activities and Mechanisms of Action

Methyl-dihydroxyacetophenones exhibit a broad spectrum of biological effects, primarily rooted in their ability to modulate oxidative stress and inflammatory pathways.

Potent Antioxidant and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Dihydroxyacetophenone derivatives are potent antioxidants.[13]

Mechanism of Action: The primary antioxidant mechanism involves direct radical scavenging. The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, such as the superoxide anion (O₂⁻) and hydroxyl radical (•OH). This process is particularly efficient in compounds with a 3',4'-dihydroxy (catechol) arrangement.

Furthermore, compounds like 3',4'-DHAP have been shown to exert their antioxidant effects by modulating endogenous defense systems.[8] A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1).[8][14]

Caption: Nrf2-ARE antioxidant response pathway activated by methyl-dihydroxyacetophenones.

Broad-Spectrum Anti-inflammatory Effects

Chronic inflammation is another critical factor in the progression of many diseases. Methyl-dihydroxyacetophenones have demonstrated significant anti-inflammatory capabilities.[13][15]

Mechanism of Action: A central mechanism for the anti-inflammatory action of these compounds is the inhibition of the NADPH oxidase (NOX) enzyme complex.[10][12] Apocynin, a related compound, is a classic inhibitor that prevents the assembly of the active NOX enzyme by blocking the translocation of cytosolic subunits (like p47-phox) to the cell membrane.[4][11] This inhibition reduces the production of superoxide, a key inflammatory mediator.[12]

Additionally, these compounds can suppress inflammatory signaling through the nuclear factor-kappa B (NF-κB) pathway.[9][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli lead to its activation and translocation to the nucleus, where it triggers the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).[16] Compounds like 2',5'-Dihydroxyacetophenone (DHAP) have been shown to block NF-κB activation, thereby reducing the production of these inflammatory mediators.[16]

Caption: Inhibition of the NF-κB inflammatory pathway by methyl-dihydroxyacetophenones.

Other Pharmacological Activities

Beyond these core activities, various derivatives have shown other promising effects:

-

Antimicrobial Activity: Certain isomers, such as 2',4'-dihydroxy-6'-methoxyacetophenone, exhibit antimicrobial properties. Derivatives have also shown efficacy against drug-resistant bacteria like Pseudomonas aeruginosa.[17]

-

Tyrosinase Inhibition: 3',4'-Dihydroxyacetophenone is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, suggesting its potential use in treating hyperpigmentation disorders.[7]

-

Cardioprotective Effects: Apocynin and DHAP have been investigated for their ability to protect the heart from ischemia/reperfusion injury and to improve endothelial function.[12][18]

Methodologies for Pharmacological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized, self-validating protocols are essential.

In Vitro Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or DMSO.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of various concentrations of the test compound or control to the wells.

-

For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.

-

Cellular Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Step-by-Step Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Untreated cells serve as a negative control.

-

-

Measurement of Nitrite:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.

-

Comparative Analysis and Structure-Activity Relationships (SAR)

The pharmacological potency of methyl-dihydroxyacetophenones is highly dependent on their structure. By comparing the activity of different isomers, we can deduce key structure-activity relationships.

| Compound | Pharmacological Activity | Reported IC50 / Potency | Key Structural Features | Reference |

| 3',4'-Dihydroxyacetophenone (DHAP) | Tyrosinase Inhibition | IC50: 10 µM | Catechol (3',4'-dihydroxy) group | [7] |

| Antioxidant (Nrf2/HO-1) | Effective at 10 µmol/l | Catechol group | [8][14] | |

| Apocynin | NADPH Oxidase Inhibition | IC50: 10 µM | 4'-Hydroxy, 3'-methoxy group | [10] |

| 2',5'-Dihydroxyacetophenone | iNOS Inhibition | Significantly inhibits NO production | Hydroquinone-like structure | [16] |

| 2,4-dihydroxyacetophenone benzoylhydrazone | DPPH Radical Scavenging | Most potent scavenger in its series | 2',4'-dihydroxy (resorcinol) core | [19] |

Key Insights from SAR:

-

A catechol moiety (3',4'-dihydroxy) is strongly correlated with potent antioxidant and tyrosinase inhibitory activity.

-

The resorcinol moiety (2',4'-dihydroxy) also confers significant radical scavenging ability.

-

Methylation or methoxylation of one hydroxyl group, as seen in apocynin , can fine-tune the activity, leading to specific enzyme inhibition (e.g., NADPH oxidase) rather than broad radical scavenging.

Future Directions and Therapeutic Potential

Methyl-dihydroxyacetophenones are a promising class of compounds with clear therapeutic potential, particularly in diseases underpinned by oxidative stress and inflammation.

Future Research Should Focus On:

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy: Moving beyond in vitro and cellular assays to test the most promising candidates in animal models of relevant diseases (e.g., neurodegenerative diseases, atherosclerosis, inflammatory skin conditions).

-

Lead Optimization: Synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic properties. For example, creating prodrugs or nanoparticle formulations could enhance bioavailability.[4]

-

Toxicity Studies: Comprehensive toxicological evaluation is necessary to ensure the safety of any potential drug candidate.

The versatility of the acetophenone scaffold, combined with the potent bioactivity conferred by the methyl and dihydroxy substituents, positions this compound class as a valuable starting point for the development of next-generation therapeutics for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhytoBank: Showing Di-Me ether-2',4'-Dihydroxy-6'-methylacetophenone, (PHY0009374) [phytobank.ca]

- 4. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. 3,4‑Dihydroxyacetophenone attenuates oxidative stress‑induced damage to HUVECs via regulation of the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Friedel-Crafts Acylation of Aromatic Compounds for the Synthesis of Substituted Acetophenones

Abstract

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for the formation of carbon-carbon bonds on aromatic rings.[1][2] This electrophilic aromatic substitution (EAS) reaction is particularly vital in pharmaceutical and fine chemical synthesis for producing aryl ketones, such as substituted acetophenones, which are key intermediates. This guide provides an in-depth examination of the reaction mechanism, offers detailed, field-proven protocols for the synthesis of acetophenones from both activated and deactivated aromatic substrates, and addresses common challenges and optimization strategies.

The Underlying Science: Mechanism and Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway.[1][2] The reaction's success hinges on the generation of a potent electrophile, the acylium ion, which is strong enough to overcome the aromaticity of the benzene ring.

1.1. Generation of the Acylium Ion Electrophile

The reaction is initiated by the interaction between an acylating agent (typically an acyl chloride or acid anhydride) and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2][3] The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex.[4][5] This complex then cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺), a powerful electrophile.[2][6][7]

Caption: General mechanism of Friedel-Crafts acylation.

1.2. The Role of the Lewis Acid Catalyst

Unlike Friedel-Crafts alkylation, the acylation reaction requires stoichiometric amounts (or more) of the Lewis acid catalyst.[1] This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃.[1][6] This complex deactivates the catalyst, preventing it from participating in further reactions. An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.[1][6][8]

1.3. Influence of Aromatic Ring Substituents

The nature of the substituents on the aromatic ring profoundly impacts the reaction's rate and regioselectivity.

-

Activating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aromatic ring, accelerating the reaction. They direct the incoming acyl group primarily to the ortho and para positions.[9] Steric hindrance often favors the para product.[4]

-

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, and even the acetyl group of the product itself) decrease the ring's electron density, making the reaction slower and requiring harsher conditions.[9][10] These groups direct acylation to the meta position.[9] Importantly, strongly deactivated rings (like nitrobenzene) and rings with amine substituents (-NH₂, -NHR, -NR₂) are generally unreactive in Friedel-Crafts acylation.[11]

Experimental Protocols

2.1. Essential Materials and Equipment

-

Reagents: Anhydrous aluminum chloride (AlCl₃), acylating agent (acetyl chloride or acetic anhydride), substituted benzene derivative, dichloromethane (DCM, anhydrous), diethyl ether, saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium chloride (NaCl) solution (brine), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), hydrochloric acid (HCl), ice.

-

Equipment: Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, glassware for extraction and filtration, pH paper.

2.2. Safety First: Handling Anhydrous Aluminum Chloride

Anhydrous AlCl₃ is a highly reactive and hazardous substance. Strict adherence to safety protocols is mandatory.

-

Moisture Sensitivity: AlCl₃ reacts violently and exothermically with water and moist air, releasing toxic hydrogen chloride (HCl) gas.[12][13] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using a drying tube.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves (e.g., nitrile or PVC), and a lab coat.[12][14] Work exclusively in a certified chemical fume hood.[14][15]

-

Emergency Preparedness: In case of skin contact, brush off excess solid and flush the affected area with copious amounts of water for at least 15-30 minutes.[13][15] Seek immediate medical attention.[12]

2.3. General Protocol for Friedel-Crafts Acylation

This general procedure can be adapted based on the specific substrate and scale.

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube or nitrogen inlet.

-

Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents) to the reaction flask containing an anhydrous solvent like dichloromethane.

-

Cooling: Cool the suspension to 0°C using an ice bath. The reaction is often exothermic, and initial cooling prevents side reactions.[8]

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 molar equivalent) dropwise from the addition funnel to the stirred AlCl₃ suspension.

-

Substrate Addition: After the initial addition, add the aromatic substrate (1.0 molar equivalent), either neat or dissolved in a minimal amount of anhydrous solvent, dropwise via the addition funnel. Control the addition rate to maintain a gentle reflux if necessary.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[16][17] This hydrolyzes the aluminum chloride-ketone complex and quenches any remaining reactive species.[8] This step should be performed in the fume hood as HCl gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with an organic solvent (e.g., dichloromethane or diethyl ether).[18][19]

-

Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[18]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[19] Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (if solid) or distillation (if liquid).

Caption: A generalized workflow for Friedel-Crafts acylation.

Case Studies: Synthesizing Substituted Acetophenones

3.1. Case Study 1: Acylation of an Activated Ring (Anisole)

The synthesis of 4-methoxyacetophenone from anisole is a classic example involving an activated aromatic ring. The electron-donating methoxy group strongly directs the acylation to the para position.[9]

| Parameter | Condition/Value | Source |

| Substrate | Anisole | [19][20] |

| Acylating Agent | Acetic Anhydride | [19][20] |

| Catalyst | Aluminum Chloride (AlCl₃) | [20] |

| Solvent | Dichloromethane (DCM) or none | [19] |

| Key Outcome | High selectivity for 4-methoxyacetophenone | [21][22] |

| Typical Yield | Can be quantitative, though workup losses occur | [21] |

Causality Insight: The methoxy group is a powerful activating group, making the reaction rapid. Using a milder acylating agent like acetic anhydride is often sufficient. Some modern methods even employ reusable solid acid catalysts like zeolites to achieve high selectivity and create a greener synthetic route.[21][22][23]

3.2. Case Study 2: Acylation of a Moderately Activated Ring (Toluene)

Toluene, with its moderately activating methyl group, acylates readily to form primarily p-methylacetophenone due to steric hindrance at the ortho positions.[4]

| Parameter | Condition/Value | Source |

| Substrate | Toluene | [18][24] |

| Acylating Agent | Acetic Anhydride or Acetyl Chloride | [18][24] |

| Catalyst | AlCl₃, FeCl₃, or Solid Acids | [4][24] |

| Key Outcome | High selectivity for p-methylacetophenone (~97%) | [4][24] |

| Typical Yield | 60-90% | [4][25] |

Causality Insight: While AlCl₃ is effective, other Lewis acids like FeCl₃ can also be used, sometimes offering a milder alternative.[4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining good yields.[25]

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive catalyst (moisture exposure), strongly deactivated substrate, insufficient reaction time/temperature. | Ensure all reagents and glassware are anhydrous. Use fresh, high-quality AlCl₃. For deactivated substrates, consider using a more reactive acylating agent or higher temperatures. Increase reaction time and monitor by TLC. |

| Formation of Byproducts | Polysubstitution (less common in acylation), reaction temperature too high, impure starting materials. | The product ketone is deactivating, which prevents further acylation.[4][11] Maintain proper temperature control, especially during initial addition. Purify starting materials before use. |

| Difficult Workup | Emulsion formation during extraction, incomplete hydrolysis of the aluminum complex. | Add brine to the separatory funnel to help break emulsions. Ensure vigorous stirring during the quenching step with ice/HCl to fully decompose the complex. |

Product Characterization

Confirmation of the desired substituted acetophenone is typically achieved through a combination of spectroscopic methods and physical property measurements.

-

NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. For a typical acetophenone, expect a singlet around 2.6 ppm for the methyl protons (CH₃) and characteristic aromatic signals.[26] The carbonyl carbon appears around 197-200 ppm in the ¹³C NMR spectrum.[26][27]

-

Infrared (IR) Spectroscopy: Look for a strong, sharp absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹.

-

Melting Point: If the product is a solid, a sharp melting point that matches the literature value is a good indicator of purity.

Conclusion

The Friedel-Crafts acylation is a robust and versatile method for the synthesis of substituted acetophenones. A thorough understanding of the reaction mechanism, particularly the role of the catalyst and the influence of substrate electronics, is critical for success. By adhering to strict anhydrous conditions, implementing careful temperature control, and following systematic workup procedures, researchers can reliably produce these valuable chemical intermediates for a wide range of applications in research and development.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. alexandonian.com [alexandonian.com]

- 10. benchchem.com [benchchem.com]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. redox.com [redox.com]

- 13. nj.gov [nj.gov]

- 14. carlroth.com [carlroth.com]

- 15. dcmshriram.com [dcmshriram.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. websites.umich.edu [websites.umich.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 20. scribd.com [scribd.com]

- 21. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]

- 22. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. rsc.org [rsc.org]

- 27. cdnsciencepub.com [cdnsciencepub.com]

Application Notes & Protocols: 1-(2,4-Dihydroxy-3-methylphenyl)ethanone in Medicinal Chemistry

Abstract

1-(2,4-Dihydroxy-3-methylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methylacetophenone, is a substituted acetophenone that serves as a versatile scaffold and key intermediate in medicinal chemistry.[1][2] Its unique structural features, including a resorcinol moiety ortho-substituted with a methyl group and an acetyl group, confer a range of biological activities and make it a valuable starting material for the synthesis of novel therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound, detailing its role as a building block for pharmacologically active molecules and outlining protocols for evaluating its biological potential.

Introduction and Chemical Profile

This compound (herein referred to as DMPE) is a phenolic ketone naturally found in plants like Eucalyptus globulus, where it is believed to contribute to the plant's native antimicrobial and antioxidant properties.[3] The compound's structure is characterized by two hydroxyl groups and a methyl group on the phenyl ring, which enhance its reactivity and allow for extensive functionalization in synthetic schemes.[1][2] These reactive sites are crucial for developing derivatives with tailored pharmacological profiles.

Table 1: Physicochemical Properties of DMPE

| Property | Value | Source |

| CAS Number | 10139-84-1 | [2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | Yellow, orange, or brown powder/crystals | [1][2] |

| Melting Point | 153-156 °C | [1][2] |

| Solubility | Sparingly soluble in water | [3] |

| Polar Surface Area | 35.53 Ų | [3] |

The presence of hydroxyl groups makes DMPE a potent antioxidant, capable of scavenging free radicals, which is a valuable property in both pharmaceutical and cosmetic applications.[1][3][4] Its utility extends to being a crucial intermediate in the synthesis of anti-inflammatory, analgesic, and antimicrobial agents.[1][4]

Core Applications in Medicinal Chemistry

The DMPE scaffold is a privileged structure for generating derivatives with diverse biological activities. The hydroxyl and acetyl groups serve as primary handles for chemical modification.

Antimicrobial Agents

Phenolic compounds are well-established antimicrobial agents. DMPE and its derivatives have been investigated for their activity against a range of pathogens. The mechanism is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.

-